molecular formula C20H23N5O4S B11054623 Ethyl 4-({[1-(5-nitropyridin-2-yl)piperidin-4-yl]carbamothioyl}amino)benzoate

Ethyl 4-({[1-(5-nitropyridin-2-yl)piperidin-4-yl]carbamothioyl}amino)benzoate

Cat. No.: B11054623
M. Wt: 429.5 g/mol
InChI Key: GRSMBQRPAXEJKJ-UHFFFAOYSA-N
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Description

Ethyl 4-({[1-(5-nitropyridin-2-yl)piperidin-4-yl]carbamothioyl}amino)benzoate is a complex organic compound that features a piperidine ring, a nitropyridine moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[1-(5-nitropyridin-2-yl)piperidin-4-yl]carbamothioyl}amino)benzoate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Nitropyridine Moiety: The nitropyridine group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.

    Formation of the Benzoate Ester: The benzoate ester is formed through esterification reactions, typically involving the reaction of benzoic acid with ethanol in the presence of an acid catalyst.

    Coupling Reactions: The final compound is obtained by coupling the piperidine, nitropyridine, and benzoate ester intermediates under specific conditions, often involving the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[1-(5-nitropyridin-2-yl)piperidin-4-yl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitropyridine moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols, often under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperidine and pyridine derivatives.

Scientific Research Applications

Ethyl 4-({[1-(5-nitropyridin-2-yl)piperidin-4-yl]carbamothioyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-({[1-(5-nitropyridin-2-yl)piperidin-4-yl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. The nitropyridine moiety can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the benzoate ester can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate: Similar structure but lacks the benzoate ester.

    4-(1-Piperidinyl)pyridine: Lacks the nitro group and benzoate ester.

    N-(4-(1-Piperidinyl)phenyl)carbamothioyl)benzoate: Similar structure but lacks the nitropyridine moiety.

Uniqueness

Ethyl 4-({[1-(5-nitropyridin-2-yl)piperidin-4-yl]carbamothioyl}amino)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitropyridine moiety, piperidine ring, and benzoate ester makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H23N5O4S

Molecular Weight

429.5 g/mol

IUPAC Name

ethyl 4-[[1-(5-nitropyridin-2-yl)piperidin-4-yl]carbamothioylamino]benzoate

InChI

InChI=1S/C20H23N5O4S/c1-2-29-19(26)14-3-5-15(6-4-14)22-20(30)23-16-9-11-24(12-10-16)18-8-7-17(13-21-18)25(27)28/h3-8,13,16H,2,9-12H2,1H3,(H2,22,23,30)

InChI Key

GRSMBQRPAXEJKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2CCN(CC2)C3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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